molecular formula C17H15ClN2O4 B12217399 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide

2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B12217399
M. Wt: 346.8 g/mol
InChI Key: KEVXZDOPNSSRTC-UHFFFAOYSA-N
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Description

2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide typically involves the condensation of 5-chloro-2-aminophenol with ethyl 2-bromoacetate to form the benzoxazole ring. This intermediate is then reacted with 2-ethoxyaniline under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoxazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylacetamide
  • 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide may exhibit unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C17H15ClN2O4/c1-2-23-14-6-4-3-5-12(14)19-16(21)10-20-13-9-11(18)7-8-15(13)24-17(20)22/h3-9H,2,10H2,1H3,(H,19,21)

InChI Key

KEVXZDOPNSSRTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

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